molecular formula C14H16F3NO4S B2714751 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034601-22-2

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B2714751
CAS No.: 2034601-22-2
M. Wt: 351.34
InChI Key: WBIUARCNNDYDAY-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide (CAS 2034601-22-2) is a sophisticated synthetic compound of significant interest in advanced chemical and biological research. Its molecular structure, with a formula of C₁₄H₁₆F₃NO₄S and a molecular weight of 351.34 g/mol, integrates a benzofuran scaffold linked via a hydroxypropyl chain to a 3,3,3-trifluoropropane sulfonamide group . The benzofuran moiety is a privileged structure in medicinal chemistry, known for its potential to interact with diverse biological targets; research on novel benzofuran derivatives has demonstrated their promise in areas such as antimicrobial activity . The sulfonamide functional group (-SO₂NH-) is a cornerstone of many pharmacologically active compounds, contributing to a wide spectrum of activities including antibacterial, anti-carbonic anhydrase, and anti-inflammatory effects . The incorporation of the trifluoropropyl group enhances the molecule's metabolic stability and influences its lipophilicity and binding affinity, as the CF₃ group is a common bioisostere used to fine-tune the properties of lead compounds . This unique hybrid architecture makes the compound a valuable chemical tool for researchers investigating new enzyme inhibitors, probing structure-activity relationships (SAR) in drug discovery, and developing novel therapeutic agents for various disease pathways. It is available for procurement in specific quantities for non-human research applications . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4S/c1-13(19,9-18-23(20,21)7-6-14(15,16)17)12-8-10-4-2-3-5-11(10)22-12/h2-5,8,18-19H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIUARCNNDYDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CCC(F)(F)F)(C1=CC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield benzofuran-2-yl ketones, while substitution reactions can introduce halogens or nitro groups onto the benzofuran ring .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

EPZ015866: A PRMT5 Inhibitor with Hydroxypropyl-Sulfonamide Motif

Structural Similarities :

  • Both compounds share a hydroxypropyl chain and sulfonamide group.
  • EPZ015866 incorporates a cyclobutylamino-isoquinoline group instead of benzofuran.

Functional Differences :

  • Target Specificity: EPZ015866 inhibits PRMT5, blocking NF-κB signaling and osteoclast differentiation, with IC₅₀ values in the nanomolar range .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Target/Mechanism Biological Effect
Target Compound Benzofuran 2-Hydroxypropyl, CF₃-sulfonamide Hypothesized enzyme inhibition Potential osteoclast inhibition (inferred)
EPZ015866 Isoquinoline Cyclobutylamino, hydroxypropyl PRMT5 inhibitor Inhibits osteoclast differentiation

Patent Compound N-((1S,3R,4R)-3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3,3-trifluoropropane-1-sulfonamide

Structural Similarities :

  • Both compounds feature a trifluoropropylsulfonamide group, suggesting shared metabolic stability and resistance to oxidative degradation.

Functional Differences :

  • Therapeutic Implications : While the target compound’s benzofuran group could improve blood-brain barrier penetration, the patent compound’s complex heterocycle may limit CNS activity .

Table 2: Trifluoropropylsulfonamide Derivatives

Compound Heterocycle Additional Groups Potential Application
Target Compound Benzofuran 2-Hydroxypropyl Metabolic disorders, oncology
Patent Compound Imidazo-pyrrolo-pyrazin Methylcyclopentyl Kinase inhibition, epigenetics

(S)-2-(Butylamino)-N-(3-Cycloheptylpropyl)-3-(1H-Indol-3-yl)propanamide

Structural Similarities :

  • Both compounds contain sulfonamide-like polar groups (amide in this case) and bulky hydrophobic substituents (indole vs. benzofuran).

Functional Differences :

  • Target Interaction : The indole group in this compound may favor serotonin receptor interactions, whereas the target’s benzofuran could prioritize aromatic stacking in enzyme active sites.
  • Synthetic Flexibility: The cycloheptylpropyl chain in this analog highlights the role of aliphatic substituents in modulating pharmacokinetics, a feature less pronounced in the target compound .

Key Implications of Structural Variations

  • Benzofuran vs. Isoquinoline: Benzofuran’s smaller aromatic system may reduce steric hindrance, improving binding to compact active sites (e.g., PRMT5) .
  • Trifluoromethyl Group: Enhances metabolic stability compared to non-fluorinated analogs, as seen in pesticides and pharmaceuticals .
  • Hydroxypropyl Chain : Increases solubility but may limit membrane permeability compared to purely hydrophobic chains in compounds like PPAP .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for various pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₄H₁₈F₃N₁O₃S
  • IUPAC Name: this compound

This compound features a benzofuran moiety, which is significant for its biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit promising anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. For instance:

  • In vitro studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by activating caspase pathways.
  • Case Study: A derivative similar to this compound demonstrated an IC50 value of 58 µM against MCF-7 breast cancer cells, indicating moderate efficacy in inhibiting cell proliferation .

Anti-inflammatory Properties

Benzofuran compounds are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory mediators such as TNF-α and IL-6.

  • Research Findings: A related benzofuran derivative was shown to significantly reduce the levels of nitric oxide and prostaglandin E2 in LPS-stimulated macrophages .

Antimicrobial Activity

The antimicrobial potential of benzofurans has been extensively studied. The sulfonamide group in this compound may enhance its activity against various pathogens.

Pathogen TypeActivity ObservedReference
BacteriaInhibition of growth in E. coli and S. aureus
FungiModerate antifungal activity against C. albicans

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide group may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Interaction with Cellular Targets: The benzofuran moiety allows for interactions with DNA and RNA synthesis pathways, potentially leading to cell cycle arrest.

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